molecular formula C23H19N3O3 B15149256 Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate

Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate

Cat. No.: B15149256
M. Wt: 385.4 g/mol
InChI Key: MQPOFNYUELDXDG-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate is a complex organic compound that features a phthalazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)phthalazin-1-amine with methyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction may produce phthalazine derivatives with fewer oxygen atoms.

Scientific Research Applications

Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-bacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-{[4-(4-methoxyphenyl)phthalazin-1-yl]amino}benzoate is unique due to its specific phthalazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]benzoate

InChI

InChI=1S/C23H19N3O3/c1-28-18-13-9-15(10-14-18)21-19-5-3-4-6-20(19)22(26-25-21)24-17-11-7-16(8-12-17)23(27)29-2/h3-14H,1-2H3,(H,24,26)

InChI Key

MQPOFNYUELDXDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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